Isoxazolo[3,4-b]pyridine-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[1,2]oxazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGDGQIWADRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isoxazolo 3,4 B Pyridine 3 Carboxylic Acid and Its Analogs
Established Synthetic Routes to the Isoxazolo[3,4-b]pyridine Core
Traditional synthetic strategies provide reliable, albeit sometimes multi-step, pathways to the isoxazolo[3,4-b]pyridine core. These methods often involve classical condensation and cyclization reactions that have been refined over time.
Annulation Strategies for Isoxazole (B147169) Ring Formation onto Pyridine (B92270)
A common and logical approach to bicyclic heteroaromatics is the annulation, or ring-building, process where one ring is constructed onto another. In this strategy, a suitably functionalized pyridine derivative serves as the starting material for the formation of the isoxazole ring. For the related isoxazolo[4,5-b]pyridine (B12869654) system, this is typically achieved by starting with 3-halo- or 3-hydroxypyridines that possess a suitable functional group at the adjacent position to facilitate cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This general principle involves introducing a side chain that can undergo cyclization to form the N-O bond of the isoxazole. For instance, a 2-chloronicotinic acid derivative can be elaborated to introduce a nucleophilic oximino group, which can then displace the chloro substituent in an intramolecular SNAr reaction to close the isoxazole ring.
A specific example for the isomeric isoxazolo[4,5-b]pyridines involves reacting 2-chloro-3-nitropyridines with ethyl acetoacetate, followed by nitrosation and subsequent cyclization under basic conditions (K₂CO₃) to yield ethyl isoxazolo[4,5-b]pyridine-3-carboxylates. researchgate.netnih.gov While this demonstrates the annulation concept, specific documented examples for the direct synthesis of the isoxazolo[3,4-b]pyridine-3-carboxylic acid via this route are less common in readily available literature.
Cyclization Reactions from Hydroxamic Acid Precursors
Hydroxamic acids are versatile precursors in heterocyclic synthesis due to the reactivity of the -C(=O)NHOH group. A notable synthesis of the isoxazolo[3,4-b]pyridin-3(1H)-one core utilizes a hydroxamic acid derivative. The process begins with the condensation of α-(N'-Hydroxyamidino)acetohydroxamic acid with acetylacetone (B45752) in an aqueous medium using a base catalyst. This reaction does not directly yield the final fused ring system but instead forms an intermediate, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid.
This pyridine intermediate possesses both a carboxylic acid group and a hydroxyamino group in ortho positions, perfectly primed for cyclization. Subsequent treatment of this intermediate, for example through acetylation or benzoylation, facilitates the intramolecular dehydration and ring closure to furnish the corresponding 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Bromination of the pyridine intermediate in acetic acid also prompts cyclization while simultaneously substituting the 5-position of the pyridine ring. This two-stage process, involving initial pyridine formation followed by isoxazolone ring closure, is a key established route to this scaffold.
Table 1: Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-ones from a Hydroxamic Acid Precursor
| Starting Material | Reagent | Intermediate | Cyclization Condition | Product |
| α-(N'-Hydroxyamidino)acetohydroxamic acid | Acetylacetone | 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid | Acylation / Benzoylation | 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one |
| α-(N'-Hydroxyamidino)acetohydroxamic acid | Acetylacetone | 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid | Bromine in Acetic Acid | 5-Bromo-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one |
Synthesis via 5-Aminoisoxazol-3(2H)-one Derivatives
An alternative strategy involves starting with a pre-formed isoxazole ring and constructing the pyridine ring onto it. This approach is advantageous as it can offer different substitution patterns. The use of 5-aminoisoxazoles is a common tactic for building fused pyridine rings, often through condensation with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov
However, regioselectivity can be a significant challenge. In a documented example, the condensation of 5-aminoisoxazol-3(2H)-one with acetylacetone was investigated. The reaction did not produce the expected isoxazolo[3,4-b]pyridine system. Instead, it yielded the isomeric 4,6-dimethylisoxazolo[5,4-b]pyridin-3(2H)-one. This outcome highlights the importance of the orientation of the cyclizing groups and the inherent reactivity of the precursors, which dictates the final regiochemical outcome of the fused product. While this specific precursor did not lead to the desired [3,4-b] isomer, the general strategy remains valid, and other 5-aminoisoxazole derivatives or different cyclization partners could potentially provide access to the target scaffold. nih.gov
Synthesis of Substituted Isoxazolo[3,4-b]pyridin-3(1H)-ones
The synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and its derivatives is well-established and forms the basis for accessing the target carboxylic acid. As detailed in section 2.1.2, a key route involves the base-catalyzed condensation of α-(N'-Hydroxyamidino)acetohydroxamic acid and acetylacetone, which, after formation of a pyridine intermediate, cyclizes to give 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.
Once the core is formed, further modifications can be made. A series of N1-substituted derivatives of isoxazolo[3,4-b]pyridine-3(1H)-ones have been synthesized and studied, primarily for their potential antifungal activities. mdpi.com These substitutions on the ring nitrogen atom are typically achieved through standard alkylation or acylation reactions, demonstrating that the core structure is stable and amenable to further functionalization.
Novel Approaches and One-Pot Syntheses
Modern synthetic chemistry aims to improve efficiency through novel reaction pathways and one-pot procedures that minimize steps and improve yields.
Base-Promoted Rearrangement Strategies for Isoxazolo[4,5-b]pyridines
The rearrangement of heterocyclic systems can provide access to isomers that are difficult to synthesize directly. The base-promoted rearrangement of isoxazolopyridines, specifically the Boulton–Katritzky rearrangement, has been studied. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the rearrangement of a heterocyclic system through a series of ring-opening and ring-closing steps.
However, studies on isoxazolo[4,5-b]pyridine derivatives show a different rearrangement pathway than one that would lead to the isoxazolo[3,4-b]pyridine isomer. When isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones are subjected to base-promoted conditions (e.g., K₂CO₃), they readily undergo a Boulton–Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The product of this reaction is not the isomeric isoxazolo[3,4-b]pyridine, but rather 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation, while an efficient and novel rearrangement, serves as a route to highly functionalized triazolylpyridines and does not represent a viable synthetic pathway to the isoxazolo[3,4-b]pyridine core.
Table 2: Boulton-Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Derivatives beilstein-journals.orgnih.gov
| Starting Material | Base | Product |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K₂CO₃ | 3-Hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine |
Multi-Component Reactions for Fused Pyridine Derivatives
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. researchgate.netbohrium.com This approach is valued for its high atom economy, procedural simplicity, and ability to generate diverse libraries of compounds, making it highly applicable to the synthesis of fused pyridine heterocycles. bohrium.comresearchgate.net While a specific MCR for this compound is not extensively documented, the principles are widely applied to analogous structures.
MCRs build the pyridine ring through various disconnection approaches, such as the [2+2+1+1] Hantzsch pyridine synthesis or a modified [3+2+1] three-component approach. taylorfrancis.com These reactions typically involve the condensation of aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) to afford highly substituted pyridine derivatives in good to excellent yields. researchgate.net The use of catalysts, including metal-based and metal-free options, can enhance reaction rates and yields. bohrium.com
For fused systems like isoxazolopyridines, MCRs can be designed to construct the pyridine portion of the molecule onto a pre-existing isoxazole intermediate. For example, a multicomponent condensation of 5-amino-3-methylisoxazole (B44965) with dimedone and benzaldehyde (B42025) has been shown to produce a tetrahydroisoxazolo[5,4-b]quinolin-5-one derivative, demonstrating the feasibility of this approach for related fused systems. nih.gov Such strategies offer a straightforward and environmentally friendly route to biologically relevant heterocyclic systems. researchgate.net
Table 1: Examples of Multi-Component Reactions for Fused Pyridine Analogs
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | Benzo[f]indole derivatives | One-pot, catalyst-mediated, high efficiency | researchgate.net |
| α,β-Unsaturated aldehyde, cyclic-1,3-diketone, 5-aminopyrazole | Pyrazole-fused pyridine derivatives | One-pot formation of 2 C-C and 1 C-N bonds | researchgate.net |
| Aromatic aldehydes, ketones, malononitrile, ammonium acetate | Polysubstituted pyridine derivatives | Good-to-excellent yields, eco-friendly considerations | researchgate.net |
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of derivatives of the target compound relies heavily on the preparation of versatile key intermediates that can be readily modified. A foundational route to the isoxazolo[3,4-b]pyridin-3(1H)-one core involves the synthesis and subsequent cyclization of a substituted pyridine precursor.
A key intermediate, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid, can be synthesized by condensing α-(N'-hydroxyamidino)acetohydroxamic acid with acetylacetone in an aqueous medium with a catalytic amount of base. This pyridine derivative possesses the necessary functionalities—a carboxylic acid group and a hydroxyamino group—in the correct positions for the subsequent intramolecular cyclization. The cyclization to form the isoxazolone ring can then be achieved through reactions such as acetylation or benzoylation, which facilitate the ring-closing process to yield the corresponding N-acylated isoxazolo[3,4-b]pyridin-3(1H)-ones. Bromination of the 2-hydroxyaminopyridine intermediate can also induce cyclization while simultaneously substituting the pyridine ring at the 5-position.
Another general strategy involves building the pyridine ring onto a functionalized isoxazole. This requires the synthesis of isoxazole intermediates bearing appropriate functional groups for annulation. For instance, isoxazoles can be prepared via cycloaddition of nitrile oxides to alkynes, followed by functional group manipulations such as cyanation, hydrolysis, and esterification to introduce the necessary handles for building the fused pyridine ring. nih.gov
Table 2: Synthesis of Key Intermediates
| Precursors | Intermediate | Reagents/Conditions | Application | Reference |
|---|---|---|---|---|
| α-(N'-Hydroxyamidino)acetohydroxamic acid, Acetylacetone | 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid | Aqueous, base catalyst, reflux | Precursor for isoxazolo[3,4-b]pyridin-3(1H)-one ring | |
| 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid | 1-Acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | Acetic anhydride | Cyclization to form the fused isoxazole ring | |
| N-hydroxyimidoyl chlorides, Propargyl halides | 5-(Halomethyl)isoxazoles | Cycloaddition | Building blocks for functionalized isoxazoles | nih.gov |
Chemo- and Regioselectivity Considerations in Isoxazolo[3,4-b]pyridine Synthesis
The synthesis of fused heterocyclic systems like isoxazolopyridines often presents challenges related to chemo- and regioselectivity. The final arrangement of atoms in the fused ring system is highly dependent on the reaction pathway and the nature of the substituents on the precursors.
In the context of building a pyridine ring onto an existing isoxazole, such as in the reaction of 5-aminoisoxazoles with α,β-unsaturated ketones, the regioselectivity of the annulation is a critical factor. nih.gov Similarly, when constructing analogous pyrazolo[3,4-b]pyridines from a nonsymmetrical 1,3-dicarbonyl compound, two different regioisomers can potentially form. mdpi.com The outcome is determined by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl group is expected to react first with the amine, directing the cyclization pathway. mdpi.com By using reactants with highly differentiated electrophilic centers, such as 1,1,1-trifluoropentane-2,4-dione, a high degree of regioselectivity can be achieved. mdpi.com
For the specific synthesis of the isoxazolo[3,4-b]pyridine system, the regioselectivity is fundamentally controlled by the substitution pattern of the pyridine precursor. The formation of the isoxazole ring from 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid is a regioselective intramolecular cyclization. The reaction occurs between the adjacent hydroxyamino and carboxylic acid groups at the C2 and C3 positions of the pyridine ring, respectively. This specific arrangement dictates the formation of the [3,4-b] fused isomer, as opposed to other possible isomers like isoxazolo[5,4-b]pyridine (B12869864) or isoxazolo[4,5-b]pyridine, which would arise from different initial substitution patterns on the pyridine or isoxazole starting materials. nih.govbohrium.com Therefore, securing the correct arrangement of functional groups on the monocyclic precursor is the most critical factor in ensuring the regiochemical outcome of the final fused product.
Biological Activity and Pharmacological Profiles of Isoxazolo 3,4 B Pyridine Derivatives
Overview of Biological Activities Associated with the Isoxazolo[3,4-b]pyridine Scaffold
The Isoxazolo[3,4-b]pyridine nucleus and its derivatives are recognized for a diverse array of pharmacological activities. nih.govmdpi.commdpi.com Research has consistently demonstrated their potential in several key therapeutic areas, including antifungal, antibacterial, anticancer, and antitubercular applications. nih.govmdpi.commdpi.comresearchgate.netnih.gov This broad spectrum of activity underscores the versatility of the isoxazole-fused pyridine (B92270) system as a privileged scaffold in drug discovery.
Derivatives of isoxazolo[3,4-b]pyridine-3(1H)-one have shown pronounced antifungal activity, particularly against Candida parapsilosis. nih.govmdpi.com Multiple studies have reported promising minimum inhibitory concentration (MIC) values, often less than 6.2 µg/mL, for this specific yeast strain. nih.govmdpi.comresearchgate.net The consistent efficacy against C. parapsilosis, a notable opportunistic pathogen, highlights the potential of this chemical class in addressing fungal infections.
Research indicates that the antifungal properties are not limited to a single species. Activity has also been observed against other Candida species, including C. albicans, C. glabrata, C. lusitaniae, and C. tropicalis. mdpi.com For instance, one derivative, compound 2n, was found to be four times more active against clinical isolates of Candida albicans and the C. albicans ATCC 10231 standard strain than the widely used antifungal agent fluconazole. researchgate.net The data suggests that lipophilicity is not the sole determinant of antifungal action, pointing towards a non-specific mode of action for these compounds. mdpi.com
| Compound Type | Fungal Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Candida parapsilosis | <6.2 | nih.govmdpi.commdpi.comresearchgate.net |
| Compound 2n (an Isoxazolo[3,4-b]pyridine derivative) | Candida utilis | <6.2 | researchgate.net |
| Compound 2n | Geotrichum candidum | 12.5 | researchgate.net |
| Compound 2n | C. lusitaniae | 25 | researchgate.net |
| Compound 2n | Rhodotorula mucilaginosa | 25 | researchgate.net |
| Compound 2n | Candida albicans (clinical isolates) | 50 | researchgate.net |
| Fluconazole (Reference) | Candida albicans (clinical isolates) | 200 | researchgate.net |
The isoxazolo[3,4-b]pyridine scaffold has also been associated with moderate antibacterial capabilities. nih.govmdpi.commdpi.com While the activity is generally described as moderate, studies on related fused pyridine systems have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com
Specifically, novel sulfonamide derivatives of the isomeric isoxazolo[5,4-b]pyridine (B12869864) have been tested for their antibacterial action. researchgate.netnih.gov Compounds such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide displayed antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli at various concentrations. researchgate.netnih.gov
| Compound Scaffold | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Isoxazolo[3,4-b]pyridine-3(1H)-ones | Not specified | Moderate | nih.govmdpi.commdpi.com |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Bacillus subtilis | Moderate | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivatives | Staphylococcus aureus | Moderate | japsonline.com |
The isoxazole (B147169) core, particularly when fused with other heterocyclic systems, is a well-established pharmacophore in the design of anticancer agents. researchgate.netbohrium.com Derivatives of isoxazolone are noted for their potential anticancer and antileukemic activities. nih.govmdpi.com
Studies on isoxazole-functionalized pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anticancer activity against a panel of human cancer cell lines, including cervical (HeLa), colon (COLO 205), liver (HepG2), and breast (MCF-7) cancer lines. researchgate.net Certain compounds within this series were identified as having particularly prominent activity at micromolar concentrations. researchgate.net
Further research into novel pyrazolo[3,4-b]pyridine derivatives revealed remarkable antiproliferative effects. nih.gov Several compounds showed greater potency against the MCF-7 breast adenocarcinoma cell line than the standard anticancer drug doxorubicin. One compound, in particular, displayed exceptionally high efficacy against both Hep G2 and MCF-7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. nih.gov
| Compound Series | Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives (5, 6a, 6b, 7b, 10) | MCF-7 (Breast) | 0.0001 - 0.0211 | nih.gov |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.099 | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (7b) | Hep G2 (Liver) | 0.0158 | nih.gov |
| Doxorubicin (Reference) | Hep G2 (Liver) | 0.008 | nih.gov |
| Isoxazolo[5,4-b]pyridine sulfonamides | MCF-7 (Breast) | 152.56 - 161.08 µg/mL | researchgate.netnih.gov |
The isoxazolone scaffold has also been identified as a promising starting point for the development of new antitubercular agents. nih.govmdpi.commdpi.com Research has explored various isoxazole-containing molecules for their efficacy against Mycobacterium tuberculosis. For instance, quinoline-isoxazole hybrids have been a subject of study for their potential antitubercular properties. nih.gov
A significant finding in this area was the identification of an isoxazole derivative that specifically targets the FadD enzymes of Mycobacterium tuberculosis. nih.gov FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis, was confirmed as a target, validating this enzyme for structure-based drug discovery. nih.gov In other studies, hybrid compounds incorporating morpholine (B109124) and 4-pyridine nuclei with an azachalcone structure demonstrated relevant activity against the M. tuberculosis H37Rv strain, with MIC values as low as 4.85 µM. scielo.br
The isoxazole ring is a versatile and valuable component in medicinal chemistry, found in a number of natural products and approved pharmaceutical agents. nih.govnih.gov Its fusion with other ring systems, such as pyridine, gives rise to compounds with a wide spectrum of pharmacological activities. mdpi.com Beyond the antimicrobial and anticancer properties already discussed, isoxazole-fused systems have demonstrated potential as anti-inflammatory, analgesic, antioxidant, antipsychotic, and anticonvulsant agents. nih.govmdpi.com
The structural and electronic properties of the isoxazole ring allow it to act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. mdpi.com This versatility is evident in the range of marketed drugs that contain this moiety, including the anti-inflammatory drug valdecoxib, the antipsychotic risperidone, and the anticonvulsant zonisamide. nih.gov The continued exploration of fused isoxazoles holds significant promise for the discovery of novel therapeutic agents for a wide range of diseases. mdpi.com
Investigated Molecular Interactions and Potential Biological Targets
To understand the basis of their biological activity, studies have been conducted to explore the molecular interactions of Isoxazolo[3,4-b]pyridine derivatives. Physicochemical characterization has been a key focus, particularly in relation to how these compounds might behave in a biological system. The affinity of these derivatives for phospholipids (B1166683) has been assessed using Immobilized Artificial Membrane (IAM) chromatography. nih.govmdpi.comnih.gov This technique helps to model the interactions that may occur between the compounds and biological membranes, providing insight into processes like absorption and distribution. nih.govnih.gov
Furthermore, the interaction with Human Serum Albumin (HSA), the most abundant protein in blood plasma, has been investigated. mdpi.comresearchgate.net Such studies are crucial for understanding the pharmacokinetic profile of a drug candidate, as binding to plasma proteins can significantly affect its distribution and availability.
In the context of their specific biological activities, potential molecular targets have been identified. For their anticancer effects, related isoxazole-fused compounds have been suggested to inhibit enzymes such as cyclooxygenase-2 (COX-2) and various tyrosine kinases (TK). researchgate.netresearchgate.net Additionally, vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a potential target for similar heterocyclic systems. nih.gov In the realm of antitubercular activity, a specific target has been validated: FadD32, an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. nih.gov
Enzyme Systems (e.g., Serine Acetyltransferase inhibition in related isoxazole-3-carboxylic acids)
Derivatives of isoxazole-3-carboxylic acid have been identified as potential inhibitors of bacterial Serine Acetyltransferase (SAT), an enzyme crucial for the biosynthesis of L-cysteine in many bacteria. nih.govnih.gov As this pathway is absent in mammals, SAT represents a promising target for the development of new antibacterial agents. nih.govnih.gov
A study investigating a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids revealed key structural features that influence their inhibitory activity against Salmonella typhimurium SAT. The presence of a carboxylic acid functional group, or its bioisosteres such as amides and esters, appears to be important for maintaining inhibitory capacity. For instance, replacing a 2-aminothiazole (B372263) ring with a 2-aminooxazole ring in some derivatives led to a significant increase in potency. nih.gov
The inhibitory activities of several isoxazole-3-carboxylic acid derivatives are presented in the table below.
| Compound ID | R Group | Functional Group | IC₅₀ (µM) |
| 18 | 4-chlorophenyl | Carboxylic Acid | 2.6 |
| 19 | 4-chlorophenyl | Ester | 7.3 |
| 10 | 4-chlorophenyl | Amide | 9 |
| 14 | Phenyl | Ester | 10 |
| 20 | 4-fluorophenyl | Carboxylic Acid | 11 |
| 9 | 4-chlorophenyl | None (devoid of carboxylic functionality) | 12 |
| 13 | 4-methoxyphenyl | Amide | 16.3 |
| 15 | 4-fluorophenyl | Ester | 18 |
| 17 | 4-fluorophenyl | Carboxylic Acid | 21 |
| 11 | 4-fluorophenyl | Amide | 26 |
| 12 | Phenyl | Amide | 60 |
| 5 | Phenyl | Carboxylic Acid | 110 |
| 16 | Phenyl | Carboxylic Acid | 184 |
| 8 | Pyridine | Carboxylic Acid | >400 |
Notably, the introduction of electron-withdrawing groups on the phenyl ring attached to the 2-aminooxazole moiety seemed to enhance the affinity for the enzyme. Conversely, the substitution of the isoxazole-3-carboxylic core with a pyridine ring resulted in a significant loss of affinity. nih.gov
Receptor Binding (e.g., Retinoic-Acid-Receptor-Related Orphan Receptor γt as a target for other trisubstituted isoxazole ligands)
The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) has emerged as a significant target for the treatment of autoimmune diseases due to its critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. acs.orgacs.org Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, offering a potential therapeutic advantage over traditional orthosteric modulators. acs.orgacs.org
Structure-activity relationship (SAR) studies have led to the optimization of these isoxazole-based ligands, resulting in compounds with low nanomolar potency and significant cellular activity. acs.org These compounds bind to an allosteric site within the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and subsequently represses the transcription of target genes. acs.org
The potency and cellular activity of selected trisubstituted isoxazole RORγt inverse agonists are detailed in the following table.
| Compound | R¹ | R² | R³ | RORγt TR-FRET IC₅₀ (nM) | IL-17A Reporter Gene IC₅₀ (nM) |
| FM26 | 4-F-Ph | H | 2-MeO-Py | 190 | 230 |
| Compound A | 4-F-Ph | Me | 2-MeO-Py | 22 | 110 |
| Compound B | 4-F-Ph | H | 2-Cl-Py | 30 | 180 |
| Compound C | 4-F-Ph | H | 2-Me-Py | 44 | 290 |
| Compound D | 3-F-Ph | H | 2-MeO-Py | 89 | 450 |
These optimized isoxazole compounds have demonstrated promising pharmacokinetic properties and a good selectivity profile, highlighting their potential for further development as therapeutic agents for autoimmune disorders. acs.orgnih.gov
Interactions with Biological Membranes (e.g., Immobilized Artificial Membrane Chromatography)
Studies on a series of antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones have utilized IAM chromatography to characterize their membrane-binding properties. mdpi.comnih.gov These derivatives have shown notable antifungal activity, particularly against Candida parapsilosis. nih.gov The affinity of these compounds to the IAM stationary phase, which consists of phosphatidylcholine residues covalently bound to silica, is expressed as a chromatographic capacity factor (log k_IAM) or as a CHI_IAM value, which is a standardized retention index. mdpi.com
The results from these studies indicate that while there is some correlation between lipophilicity and membrane affinity, lipophilicity alone does not fully account for the interactions of these isoxazolone derivatives with phospholipids. mdpi.comnih.gov This suggests that other molecular features, such as specific electrostatic and hydrogen bonding interactions, also play a significant role.
The phospholipid affinity of a selection of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives is presented in the table below.
| Compound | R¹ | R² | R³ | R⁴ | CHI_IAM |
| 1 | H | H | H | H | 54.38 |
| 2 | Me | H | H | H | 60.27 |
| 3 | Et | H | H | H | 65.44 |
| 4 | n-Pr | H | H | H | 71.18 |
| 5 | n-Bu | H | H | H | 76.54 |
| 6 | H | Me | H | H | 60.12 |
| 7 | H | H | Me | H | 60.55 |
| 8 | H | H | H | Me | 60.39 |
| 9 | H | Me | Me | H | 65.88 |
| 10 | H | Me | H | Me | 65.73 |
| 11 | H | H | Me | Me | 66.11 |
| 12 | H | Me | Me | Me | 71.32 |
These findings underscore the complexity of drug-membrane interactions and the utility of techniques like IAM chromatography in elucidating the physicochemical properties that govern the biological activity of isoxazolo[3,4-b]pyridine derivatives. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Key Structural Features Dictating Biological Potency
The isoxazolo[3,4-b]pyridine core itself represents a critical pharmacophore. The fused heterocyclic system provides a rigid structure that correctly orients key functional groups for interaction with biological targets. The aromatic nature of the pyridine (B92270) ring facilitates π-π stacking interactions, while the isoxazole (B147169) ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding. nih.gov The specific arrangement of these rings, as defined by the [3,4-b] fusion, is crucial for establishing the correct geometry for target binding.
Impact of Substituent Variation on Isoxazolo[3,4-b]pyridine Biological Activity
For the related isoxazolo[3,4-b]pyridine-3(1H)-one series, substitution at the N1 position has been a key area of investigation for its impact on antifungal activity. nih.gov Research has shown that modifying the substituent at this nitrogen atom directly influences the compound's potency against various fungal strains, such as Candida parapsilosis. nih.govnih.gov While a direct correlation is complex, these findings underscore the importance of the N1 position in defining the antifungal pharmacophore of this class of compounds.
Role of the Carboxylic Acid Moiety in Ligand-Target Recognition
The carboxylic acid group is a pivotal functional group in drug design, often contributing significantly to a molecule's interaction with its biological target. nih.gov This moiety can act as a hydrogen bond donor and acceptor, and its ability to exist in an ionized state at physiological pH allows for the formation of strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a receptor's binding site. nih.gov Furthermore, the carboxylic group can coordinate with metal ions that may be present as cofactors in enzymes, a property that is frequently exploited in the design of enzyme inhibitors. nih.gov While specific interactions for isoxazolo[3,4-b]pyridine-3-carboxylic acid depend on its precise biological target, the presence of this group is a key determinant of its binding mode and affinity. However, the carboxylic acid group can also introduce liabilities, such as poor permeability across biological membranes. nih.gov
Physicochemical Property Modulation and its Influence on Biological Activity
Lipophilicity is a critical physicochemical parameter that affects a molecule's ability to cross biological membranes and interact with various biological components. mdpi.comnih.gov The lipophilicity of a series of antifungal isoxazolo[3,4-b]pyridin-3(1H)-ones and their N1-substituted derivatives has been extensively evaluated using several chromatographic methods, including reversed-phase thin-layer chromatography (RP-TLC), reversed-phase high-performance liquid chromatography (RP-HPLC), and micellar electrokinetic chromatography (MEKC). nih.govmdpi.com
These studies determined various lipophilicity indices. Interestingly, analysis revealed a lack of a direct correlation between these lipophilicity indices and the observed antifungal activities against several Candida species. mdpi.com For instance, some of the most active compounds exhibited a wide range of lipophilicity values. mdpi.com This suggests that while lipophilicity is an important factor, other properties also significantly influence the antifungal activity of these derivatives, pointing towards a non-specific or multifactorial mode of action. mdpi.com
Below is a table summarizing the experimentally determined lipophilicity (log kw) for a selection of related isoxazolone derivatives.
| Compound | R1 Substituent | R6 Substituent | R7 Substituent | log kw |
| 6 | H | H | H | 2.11 |
| 7 | CH₃ | H | H | 2.65 |
| 9 | H | Cl | H | 2.81 |
| 14 | H | CH₃ | CH₃ | 2.81 |
| 15 | CH₃ | CH₃ | CH₃ | 3.23 |
| 16 | CH₃ | Cl | H | 3.70 |
| 17 | CH₃ | F | H | 3.01 |
Data sourced from related isoxazolo[3,4-b]pyridin-3(1H)-one studies. mdpi.com
The binding of drug candidates to plasma proteins, particularly human serum albumin (HSA), is a crucial factor influencing their pharmacokinetic profile. mdpi.com HSA is the most abundant protein in blood plasma and can sequester drugs, affecting their free concentration and availability to reach their therapeutic target. mdpi.com The interaction between a series of antifungal isoxazolo[3,4-b]pyridin-3(1H)-one derivatives and HSA has been investigated using biomimetic chromatography with an HSA-HPLC column. mdpi.com
The results indicated that pyridine-based derivatives generally feature rather weak affinities for HSA. mdpi.com However, derivatives with higher lipophilicity and affinities to phospholipids (B1166683), such as certain quinoline (B57606) derivatives, showed the highest affinity for HSA. mdpi.com This highlights that molecular hydrophobicity is a dominant, though not exclusive, factor in these non-specific interactions with HSA. mdpi.com
The table below presents the affinity to HSA (log kHSA) and lipophilicity (log kw) for representative compounds.
| Compound | R1 Substituent | R6 Substituent | R7 Substituent | log kHSA | log kw |
| 2 | H | (quinoline) | - | 0.96 | 1.81 |
| 6 | H | H | H | 1.13 | 2.11 |
| 7 | CH₃ | H | H | 1.25 | 2.65 |
| 9 | H | Cl | H | 1.40 | 2.81 |
| 16 | CH₃ | Cl | H | 2.05 | 3.70 |
| 17 | CH₃ | F | H | 1.83 | 3.01 |
Data sourced from related isoxazolo[3,4-b]pyridin-3(1H)-one studies. mdpi.com
Computational Chemistry and Cheminformatics Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electron distribution and energy of molecules, which are crucial for understanding their stability and chemical behavior.
Density Functional Theory (DFT) for Tautomerism and Lipophilicity Estimation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For isoxazolo[3,4-b]pyridine derivatives, DFT has been instrumental in studying two key properties: tautomerism and lipophilicity. researchgate.netresearchgate.net
Tautomerism, the equilibrium between two or more interconverting structural isomers, is critical as different tautomers can exhibit distinct biological activities and physicochemical properties. Theoretical studies on the closely related isoxazolo[3,4-b]quinolin-3(1H)-one system, using the B3LYP/6-31+G* method, have explored the electronic structures and relative stabilities of three possible tautomeric forms: the N1-oxo, N9-oxo, and 3-hydroxy forms. researchgate.net General studies on isoxazolone rings show that the C-H tautomer is typically the most stable, while the N-H form is energetically more favored than the O-H (enolic) form. nih.gov The solvent environment can also influence these energy differences. nih.gov
DFT is also employed for the ab initio calculation of lipophilicity (logP), a critical parameter for predicting a drug's pharmacokinetic profile. mdpi.comnih.gov This approach calculates the Gibbs free energy differences for a molecule when solvated in n-octanol versus water, providing a theoretical estimation of its partitioning behavior. nih.gov These computational methods complement experimental techniques and allow for the early-stage screening of compounds before synthesis. researchgate.net
Table 1: Theoretical Tautomer Stability in Isoxazolone Systems
| Tautomer Form | General Relative Stability | Key Structural Feature |
|---|---|---|
| C-H | Most Stable | Proton on the carbon adjacent to the carbonyl group. |
| N-H | Intermediate Stability | Proton on the ring nitrogen atom. |
| O-H (Enol) | Least Stable | Proton on the exocyclic oxygen, forming a hydroxyl group. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are essential for predicting the characteristics of novel derivatives.
Predictive Models for Biological Activity of Isoxazolo[3,4-b]pyridine Derivatives
Derivatives of isoxazolo[3,4-b]pyridine-3(1H)-one have demonstrated notable antifungal activity, particularly against Candida parapsilosis. mdpi.commdpi.com QSAR and more specifically, Quantitative Structure-Retention Relationship (QSRR) studies, have been developed to understand and predict this biological activity. mdpi.com These models link molecular descriptors (numerical representations of molecular properties) to biological outcomes.
For instance, QSRR models have been used to explore the interactions between these antifungal compounds and biological membranes by modeling their retention on Immobilized Artificial Membrane (IAM) chromatography columns. mdpi.com The results help in estimating the affinity of these derivatives for phospholipids (B1166683), a key step in their mechanism of action. mdpi.com Interestingly, studies have shown a lack of direct correlation between lipophilicity and antifungal activity for some series, suggesting that other molecular properties also play a significant role and that the mode of action may be non-specific. mdpi.com
Prediction of Physicochemical Properties (e.g., logP, plasma protein binding)
QSPR and QSRR models are widely used to predict key physicochemical properties that govern a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
Lipophilicity (logP): QSRR models have been successfully developed to predict chromatographic lipophilicity indices. mdpi.com By using techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), these models can establish a rational link between calculated physicochemical descriptors and experimentally determined lipophilicity, allowing for accurate predictions for new derivatives. mdpi.com
Plasma Protein Binding (PPB): The binding of a drug to plasma proteins like Human Serum Albumin (HSA) significantly impacts its distribution and availability. QSRR models have been constructed to predict the affinity of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives to HSA. mdpi.com These models revealed that affinity is not solely dependent on lipophilicity but also on factors like the presence of hydrogen-bond acceptors and van der Waals volume. mdpi.com Such models can be a valuable alternative to laborious experimental HSA-HPLC experiments for predicting plasma protein binding. mdpi.comresearchgate.net
Table 2: Key Descriptors in QSPR Models for Isoxazolo[3,4-b]pyridine Derivatives
| Predicted Property | Modeling Technique | Important Molecular Descriptors | Reference |
|---|---|---|---|
| Lipophilicity (logP) | GA-PLS QSRR | 3D-MoRSE, GETAWAY, WHIM | mdpi.com |
| HSA Binding Affinity | MLR QSRR | Lipophilicity (CHIIAM), van der Waals volume, Hydrogen-bond acceptors | mdpi.com |
| Phospholipid Affinity | DE-PLS QSRR | WHIM, GETAWAY, van der Waals volume | nih.govresearchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest.
For scaffolds related to isoxazolopyridine, molecular docking has been employed to investigate their potential biological targets. For example, studies on oxazolo[5,4-b]pyridine (B1602731) derivatives have used docking to evaluate their anti-inflammatory potential by predicting their binding affinity to the Prostaglandin synthase-2 (COX-2) enzyme. buketov.edu.kz Such in silico analyses can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are invaluable for structure-based drug design, helping to rationalize observed activity and guide the synthesis of more potent and selective inhibitors. buketov.edu.kz While specific docking studies on Isoxazolo[3,4-b]pyridine-3-carboxylic acid are not extensively detailed, the methodology is directly applicable and widely used for its close structural analogs.
Theoretical Studies on Tautomerism and Reactivity Profiles
Theoretical studies provide a deep understanding of the intrinsic chemical properties of molecules, including their tautomeric preferences and reactivity. As mentioned in section 5.1.1, DFT calculations are a cornerstone of these investigations.
For the related isoxazolo[3,4-b]quinolin-3(1H)-one scaffold, theoretical calculations using the B3LYP functional have been used to determine the relative stability of different tautomers, confirming the 9H-oxo tautomer as the most stable form. researchgate.net These studies also rationalize the observed chemical reactivity. For instance, calculations helped explain why alkylation and acylation reactions occur preferentially on the N1 nitrogen atom. researchgate.net Furthermore, these theoretical models can elucidate reaction mechanisms, such as the sodium hydroxide-induced cleavage of the isoxazolone ring, by mapping the potential energy surface of the reaction. researchgate.net This predictive power allows chemists to anticipate the chemical behavior of these heterocyclic systems under various conditions.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Scaffold Diversification
The ability to generate a wide array of derivatives is fundamental to successful drug discovery campaigns. While methods for producing isoxazolopyridines exist, future efforts will likely focus on developing more efficient, versatile, and milder synthetic routes to enable rapid scaffold diversification.
Current synthetic strategies for related isoxazolopyridine isomers often rely on multi-step processes or harsh reaction conditions, which can limit yield and the scope of accessible analogues. magritek.comresearchgate.net For instance, traditional methods have included thermal cyclocondensation, which requires high temperatures and can result in poor regioselectivity.
Future research should pivot towards modern synthetic approaches that offer greater efficiency and substrate tolerance. Key areas of development include:
One-Pot Reactions: Designing multi-component reactions that allow for the assembly of the isoxazolo[3,4-b]pyridine core in a single step from simple, readily available starting materials. bohrium.com
Mild Cyclization Conditions: Exploring novel catalytic systems or reaction conditions that facilitate the crucial ring-closing step without requiring high temperatures or harsh acids/bases. An efficient method for the synthesis of the related isoxazolo[4,5-b]pyridines has been developed using an intramolecular nucleophilic substitution of a nitro group, which proceeds under mild conditions. researchgate.net
Post-Modification Strategies: Developing robust methods for the late-stage functionalization of the pre-formed isoxazolo[3,4-b]pyridine-3-carboxylic acid core. This would enable the introduction of diverse chemical groups to systematically probe structure-activity relationships (SAR).
These advanced methodologies will be critical for creating large libraries of compounds, which are essential for high-throughput screening and the identification of new biological activities.
| Synthetic Strategy | Advantages | Potential Application for Isoxazolo[3,4-b]pyridine |
| Intramolecular SNAr | Mild conditions, high efficiency, uses available precursors. researchgate.net | Adaptation from 2-chloro-3-nitropyridine (B167233) precursors to form the [3,4-b] isomer. |
| One-Pot Annulation | Step economy, reduced waste, rapid library generation. bohrium.com | Development of new multi-component reactions to build the fused ring system. |
| Late-Stage Functionalization | Allows for rapid diversification from a common intermediate. | C-H activation or other coupling reactions on the pyridine (B92270) ring of the core scaffold. |
Exploration of Uncharted Biological Targets for this compound
To date, the primary biological activity reported for derivatives of this scaffold is their antifungal effect, notably against Candida parapsilosis. mdpi.comnih.gov While important, this represents only a fraction of the potential therapeutic applications for this versatile heterocycle. The broader class of isoxazolone derivatives has been associated with a wide spectrum of biological activities, including antibacterial, anticancer, antioxidant, and antiandrogenic effects. nih.govnih.gov
Future research should systematically screen libraries of this compound derivatives against a diverse range of biological targets to uncover new therapeutic potential. Promising, yet uncharted, areas for exploration include:
Oncology: Many heterocyclic compounds are staples of cancer therapy. nih.gov Derivatives could be tested against key cancer targets such as protein kinases, tubulin, or histone deacetylases. nih.gov The related isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, a target relevant to prostate cancer. researchgate.netresearchgate.net
Inflammatory Diseases: Investigating the anti-inflammatory potential by screening against enzymes like cyclooxygenases (COX) or other mediators of the inflammatory cascade is a logical next step. magritek.comnih.gov
Neurodegenerative Diseases: Nitrogen-containing heterocycles are frequently explored for their activity on central nervous system targets. mdpi.com Screening for inhibition of enzymes implicated in diseases like Alzheimer's, such as acetylcholinesterase, could reveal new leads. mdpi.com
Virology and Parasitology: The scaffold has not been extensively evaluated for antiviral or antiparasitic properties. Given the urgent need for new agents in these areas, this is a significant gap to be addressed.
| Potential Therapeutic Area | Example Biological Targets | Rationale |
| Oncology | Kinases, Cytochrome P450 enzymes, Tubulin. researchgate.netnih.govresearchgate.net | Heterocycles are common anticancer pharmacophores; related isomers show activity. |
| Inflammation | Cyclooxygenase-2 (COX-2), other inflammatory mediators. magritek.comnih.gov | Related oxazolopyridine scaffolds show potential anti-inflammatory activity. magritek.com |
| Neurodegeneration | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1). mdpi.com | Nitrogen heterocycles are privileged structures for CNS targets. |
| Infectious Diseases | Viral proteases, parasitic enzymes. | An unexplored area with high unmet medical need. |
Advanced Computational Design and De Novo Approaches for Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery. For the isoxazolo[3,4-b]pyridine scaffold, computational studies have so far focused on quantitative structure-retention relationship (QSRR) models to correlate molecular structure with physicochemical properties like lipophilicity and protein binding. mdpi.comnih.govnih.gov These studies provide valuable insight but are often retrospective.
The future of research in this area lies in leveraging advanced, prospective computational methods to guide the design of new molecules with enhanced properties. This includes:
Structure-Based Drug Design (SBDD): Once a specific biological target is identified and its 3D structure is known, molecular docking and dynamic simulations can be used to predict how derivatives will bind. nih.gov This allows for the rational design of modifications to improve potency and selectivity.
Pharmacophore Modeling and Virtual Screening: Based on the structures of the most active compounds, a 3D pharmacophore model can be generated. This model, representing the key features required for biological activity, can then be used to screen large virtual libraries (such as the ZINC database) to identify novel and diverse chemical starting points. mdpi.com
De Novo Design: Advanced algorithms can design entirely new molecules that fit the steric and electronic constraints of a target's active site. This approach can lead to the discovery of highly novel and patentable chemical matter.
ADMET Prediction: Integrating computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase can help prioritize compounds with better drug-like characteristics, reducing late-stage attrition. nih.gov
Synergistic Combination with Other Privileged Heterocyclic Scaffolds
Combination therapy is a cornerstone of modern medicine, used to enhance efficacy, reduce dosages, and overcome drug resistance. nih.govnih.gov While no studies have yet reported on the use of this compound in combination therapies, this represents a significant and promising future research avenue.
Given the known antifungal activity, a logical starting point would be to investigate combinations with established antifungal agents. nih.gov For example, combining a derivative with an azole or an echinocandin could produce a synergistic effect against resistant strains of Candida. nih.gov
Furthermore, the concept of molecular hybridization—covalently linking two different pharmacophores into a single molecule—is a powerful strategy. Future work could involve creating hybrid molecules that combine the isoxazolo[3,4-b]pyridine core with other privileged heterocyclic scaffolds known for their broad biological activities, such as:
Pyrazoles and Triazoles: These heterocycles are found in numerous drugs and are known to possess a wide range of activities, including antibacterial and anticancer properties. researchgate.netmdpi.com A hybrid molecule could potentially act on multiple targets, leading to enhanced potency or a unique activity profile.
Oxadiazoles: This scaffold is also known for its diverse biological activities, particularly in oncology. nih.gov
Pyrazolopyridines: Fusing or linking with this closely related scaffold could modulate activity in interesting ways. researchgate.net
This strategy aims to create dual-target or multi-target agents that could offer a novel therapeutic approach to complex diseases. mdpi.com
Addressing Challenges in Selectivity, Potency, and Mechanism Elucidation
Despite its promise, the development of derivatives of this compound faces several key challenges that must be addressed in future research.
Mechanism Elucidation: A significant hurdle is the lack of a clearly defined mechanism of action for its antifungal activity. Studies have noted a poor correlation between lipophilicity and antifungal potency, suggesting a non-specific mode of action which complicates rational drug design. mdpi.com Future work must prioritize identifying the specific molecular target(s). Techniques such as cellular thermal shift assays (CETSA), affinity chromatography-mass spectrometry, or genetic screening could be employed to de-orphan this compound class.
Improving Potency: While some derivatives show promising activity, achieving the high potency required for a clinical candidate often requires extensive optimization. nih.gov Once a target is validated, structure-based design will be essential to fine-tune molecular interactions and improve binding affinity. researchgate.net
Enhancing Selectivity: For any drug candidate, selectivity is crucial to minimize off-target effects. If a target is identified (e.g., a specific enzyme), research must focus on exploiting differences between the target and closely related proteins to design more selective inhibitors. nih.gov Computational modeling and co-crystallography can be invaluable in identifying subtle differences in active sites that can be exploited to achieve selectivity. researchgate.netnih.gov
Optimizing Physicochemical Properties: Beyond potency and selectivity, drug candidates must possess suitable physicochemical properties (e.g., solubility, metabolic stability) for oral bioavailability. nih.gov Future medicinal chemistry efforts will need to balance the optimization of biological activity with the maintenance of good drug-like properties.
Addressing these challenges through a multi-pronged approach involving target identification, structural biology, and computational chemistry will be paramount to advancing this promising scaffold from a chemical curiosity to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoxazolo[3,4-b]pyridine-3-carboxylic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions starting from pyrazole or pyridine precursors. For example, ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in MeOH:H₂O) to yield the carboxylic acid derivative. Reaction progress is monitored via TLC, and intermediates are characterized using NMR (¹H/¹³C), HPLC, and mass spectrometry .
- Key Parameters : Reflux duration (12–15 hours), solvent selection (toluene, ethanol), and stoichiometric ratios (1:1 for reactants) are critical for yield optimization .
Q. How are physicochemical properties (e.g., boiling point, density) experimentally determined for this compound?
- Methodology : Boiling points are measured using dynamic distillation methods, while density is determined via pycnometry. Vapor pressure is assessed using manometric techniques under controlled temperatures. These properties are essential for solvent selection in recrystallization and reaction design .
Q. What purification techniques are recommended for this compound?
- Methodology : Acid-base extraction (e.g., neutralization with 1N HCl to pH 4) followed by ethyl acetate partitioning is commonly used. Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency and yield for Isoxazolo[3,4-b]pyridine derivatives?
- Methodology : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30–60 minutes) by enhancing thermal energy transfer. Solvents like DMF or ethanol are preferred due to their dielectric properties. Catalysts (e.g., triethylamine) are retained, but concentrations may be adjusted to prevent side reactions .
- Data Interpretation : Compare yields from conventional reflux (60–70%) vs. microwave methods (85–90%) using ANOVA to validate significance .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. X-ray crystallography)?
- Case Study : Discrepancies in proton assignments due to tautomerism can be addressed via variable-temperature NMR or X-ray diffraction. For example, X-ray data for analogous compounds (e.g., triazolothiadiazine-carboxylic acids) confirm planar ring systems, aiding NMR peak assignments .
- Validation : Cross-reference computational models (DFT calculations) with experimental data to validate structural hypotheses .
Q. How are computational docking studies applied to predict biological interactions of this compound?
- Methodology : Molecular docking software (e.g., AutoDock Vina) models interactions with target proteins (e.g., AKR1C3). Ligand preparation includes protonation state adjustment (pH 7.4) and energy minimization. Binding affinities (ΔG values) are compared to known inhibitors (e.g., indomethacin) to prioritize synthesis targets .
- Limitations : Solvent effects and protein flexibility require MD simulations for refinement .
Q. What analytical approaches identify and quantify byproducts in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
